![molecular formula C14H11Cl2N5O4 B3017559 2-(8-((2,5-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021066-75-0](/img/structure/B3017559.png)
2-(8-((2,5-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is also known as Diclofenac . It is a monocarboxylic acid consisting of phenylacetic acid having a (2,6-dichlorophenyl)amino group at the 2-position . It is commonly used as a non-steroidal anti-inflammatory drug (NSAID) and has analgesic, antipyretic, and anti-inflammatory actions .
Molecular Structure Analysis
The molecular formula of Diclofenac is C14H11Cl2NO2 . The structure includes a phenylacetic acid core with a (2,6-dichlorophenyl)amino group at the 2-position . The 3D structure of the compound can be viewed using specific software .Scientific Research Applications
Synthesis and Structural Studies
- A study focused on the solvent-free synthesis of 2,6-dihydroxy-9H-purin and pteridine derivatives, including compounds structurally related to the one , to understand their chemical properties and potential applications (Nami, Tizkar, & Zardost, 2017).
- Another research looked into the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, which helps in understanding the chemical behavior and potential modifications of the compound (Janeba, Holý, & Masojídková, 2000).
Molecular Conformation and Crystallography
- Studies on molecular co-crystals containing dichlorophenoxyacetic acid, which is structurally similar to the compound , offer insights into its conformational behavior and structural properties (Lynch et al., 2003).
Antimicrobial Activities
- Research on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities, involving compounds similar to the one , highlights its potential use in antimicrobial applications (Patel & Shaikh, 2011).
Enzyme Inhibition Studies
- A study on a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, which are chemically related to the compound , can offer insights into its potential pharmacological applications (Laufer, Tries, Augustin, & Dannhardt, 1994).
Photochemical Transformation Studies
- The photochemical transformation of diclofenac and its major transformation products, which share structural similarities with the compound , provide insights into its potential behavior under UV light and its transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[8-(2,5-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-9(22)23)13(18-11)17-8-4-6(15)2-3-7(8)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOXDDOVIXPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((2,5-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.